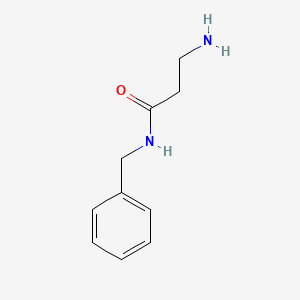

3-Amino-n-benzylpropanamide

Overview

Description

Synthesis Analysis

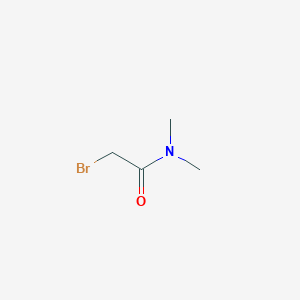

The synthesis of compounds similar to 3-Amino-n-benzylpropanamide often involves complex reactions, including direct acylation, amination, and catalytic reactions. For instance, N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives were synthesized via a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, showcasing a method that might be applicable or analogous to synthesizing 3-Amino-n-benzylpropanamide (Sabbaghan & Hossaini, 2012).

Molecular Structure Analysis

The molecular structure of compounds akin to 3-Amino-n-benzylpropanamide has been studied through techniques like X-ray diffraction, NMR, and IR spectroscopy. These studies provide insights into the geometrical structure, vibrational frequencies, and chemical shifts, which are essential for understanding the compound's behavior and reactivity. For example, crystal structure analysis of similar compounds has helped in understanding the optimized molecular structure and its experimental agreement, offering a basis for analyzing 3-Amino-n-benzylpropanamide's structure (Demir et al., 2016).

Chemical Reactions and Properties

The chemical reactions and properties of benzamide derivatives provide valuable insights into their reactivity and functional group interactions. Studies have shown various reactions, including amine exchange, cyclization, and transmetalation, which are crucial for modifying the compound's structure and enhancing its properties. Such reactions are indicative of the versatility and reactivity of benzamide compounds, relevant to understanding 3-Amino-n-benzylpropanamide (Nnamonu et al., 2013).

Scientific Research Applications

Inhibition of Poly(ADP-Ribose) Synthesis

- 3-Aminobenzamide, a derivative of 3-Amino-n-benzylpropanamide, has been identified as an inhibitor of poly(adenosine diphosphate-ribose) synthesis. This inhibition can impact various cellular processes, including cell viability, glucose metabolism, and DNA synthesis (Milam & Cleaver, 1984).

Renal Protection in Ischemia/Reperfusion Injury

- Studies on rats suggest that 3-Aminobenzamide can significantly reduce renal injury caused by ischemia/reperfusion. This protective effect is attributed to its ability to decrease oxidative and nitrosative stress (Oztaş et al., 2009).

Toxicological Evaluation for Food and Beverage Applications

- Specific derivatives of 3-Amino-n-benzylpropanamide have been evaluated for safety in food and beverage applications, showing minimal oxidative metabolism and no genotoxic concerns (Arthur et al., 2015).

Antibacterial Activity

- Benzamide derivatives, including those related to 3-Amino-n-benzylpropanamide, have demonstrated antibacterial activity against various bacterial strains, suggesting potential pharmaceutical applications (Mobinikhaledi et al., 2006).

Inhibition of Vascular Endothelial Growth Factor Receptor-2

- Substituted benzamides, closely related to 3-Amino-n-benzylpropanamide, have been identified as inhibitors of vascular endothelial growth factor receptor-2, indicating potential for cancer treatment (Borzilleri et al., 2006).

Prevention of Esophageal Damage

- 3-Aminobenzamide has shown effectiveness in preventing esophageal damage and stricture formation after esophageal caustic injuries in rats, indicating its potential therapeutic application (Guven et al., 2008).

Safety and Hazards

The compound has several hazard statements including H302, H315, H318, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding release to the environment .

properties

IUPAC Name |

3-amino-N-benzylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-7-6-10(13)12-8-9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJKQHPTZJRELA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80285499 | |

| Record name | 3-amino-n-benzylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-n-benzylpropanamide | |

CAS RN |

64018-20-8 | |

| Record name | NSC42061 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-amino-n-benzylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How was 3-amino-N-benzylpropanamide obtained in the study?

A1: The study isolated 3-amino-N-benzylpropanamide as one of the products formed after exposing nialamide to gamma radiation at a dose of 50 kGy []. This suggests that the compound is a degradation product of nialamide under these specific conditions.

Q2: Is there any information about the potential biological activity of 3-amino-N-benzylpropanamide in this research?

A2: No, the study focuses on the anti-inflammatory properties of HBPA (3-hydroxy-N-benzylpropanamide) and does not investigate or discuss any potential activities of 3-amino-N-benzylpropanamide [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one](/img/structure/B1267519.png)

![4-[2-(Pyridin-4-yl)ethyl]aniline](/img/structure/B1267527.png)

![4-[2-(Pyridin-2-yl)ethyl]aniline](/img/structure/B1267528.png)

![3-[(Ethoxycarbonyl)amino]propanoic acid](/img/structure/B1267530.png)